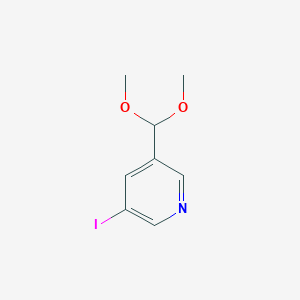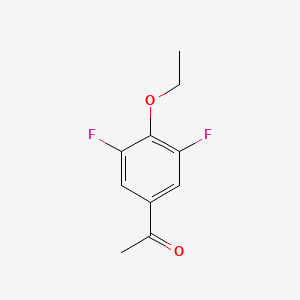
3-(Dimethoxymethyl)-5-iodopyridine
Descripción general
Descripción
3-(Dimethoxymethyl)-5-iodopyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one of the carbon atoms in the ring. This specific compound is characterized by the presence of a dimethoxymethyl group at the third position and an iodine atom at the fifth position of the pyridine ring. The unique structural features of this compound make it an interesting subject for various chemical reactions and applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethoxymethyl)-5-iodopyridine typically involves the iodination of a pyridine derivative followed by the introduction of the dimethoxymethyl group. One common method is as follows:
Iodination: The starting material, 3-methylpyridine, is subjected to iodination using iodine and a suitable oxidizing agent such as nitric acid or hydrogen peroxide. This reaction introduces the iodine atom at the fifth position of the pyridine ring.
Dimethoxymethylation: The iodinated intermediate is then reacted with dimethoxymethane in the presence of a strong acid catalyst like hydrochloric acid or sulfuric acid. This step introduces the dimethoxymethyl group at the third position of the pyridine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
Análisis De Reacciones Químicas
Types of Reactions
3-(Dimethoxymethyl)-5-iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation Reactions: The dimethoxymethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom or reduce the pyridine ring. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium cyanide, organometallic reagents; typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Potassium permanganate, chromium trioxide; usually performed in acidic or basic aqueous solutions.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Major Products Formed
Substitution: Formation of azides, nitriles, or organometallic derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of deiodinated pyridine derivatives or reduced pyridine rings.
Aplicaciones Científicas De Investigación
3-(Dimethoxymethyl)-5-iodopyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: Employed in the study of biological pathways and mechanisms. It can be used to modify biomolecules and study their interactions.
Medicine: Investigated for its potential therapeutic properties. Derivatives of this compound may exhibit pharmacological activities such as antimicrobial or anticancer effects.
Industry: Utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other industrial applications.
Mecanismo De Acción
The mechanism of action of 3-(Dimethoxymethyl)-5-iodopyridine depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example:
Substitution Reactions: The iodine atom acts as a leaving group, allowing nucleophiles to attack the pyridine ring and form new bonds.
Oxidation and Reduction: The dimethoxymethyl group undergoes redox reactions, altering the electronic properties of the pyridine ring and affecting its reactivity.
Comparación Con Compuestos Similares
3-(Dimethoxymethyl)-5-iodopyridine can be compared with other similar compounds, such as:
3-(Dimethoxymethyl)-5-methoxypyridine: Similar structure but with a methoxy group instead of an iodine atom. This compound may exhibit different reactivity and applications due to the absence of the iodine atom.
3-(Dimethoxymethyl)-5-bromopyridine: Similar structure but with a bromine atom instead of an iodine atom. Bromine is less reactive than iodine, leading to different reaction conditions and products.
3-(Dimethoxymethyl)-5-chloropyridine: Similar structure but with a chlorine atom instead of an iodine atom. Chlorine is even less reactive than bromine, further altering the compound’s reactivity and applications.
The uniqueness of this compound lies in the presence of the iodine atom, which makes it highly reactive and suitable for a wide range of chemical transformations.
Propiedades
IUPAC Name |
3-(dimethoxymethyl)-5-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10INO2/c1-11-8(12-2)6-3-7(9)5-10-4-6/h3-5,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDPPCPVSINUES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC(=CN=C1)I)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401298024 | |
| Record name | 3-(Dimethoxymethyl)-5-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401298024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186311-06-7 | |
| Record name | 3-(Dimethoxymethyl)-5-iodopyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1186311-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Dimethoxymethyl)-5-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401298024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1393328.png)





![3-[5-Methyl-2-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1393337.png)



![(E)-Methyl 3-(2-((tert-butyldimethylsilyloxy)-methyl)furo[3,2-b]pyridin-6-yl)acrylate](/img/structure/B1393345.png)

